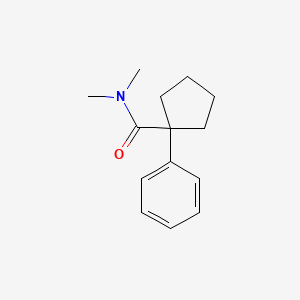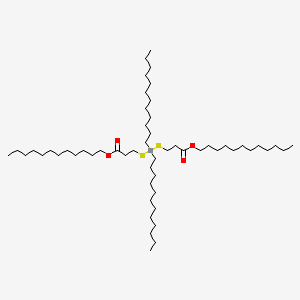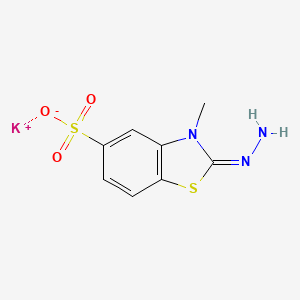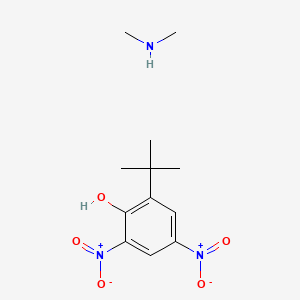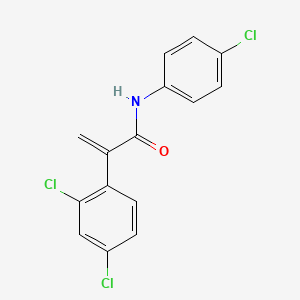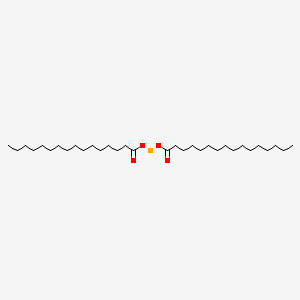
Iron(2+) palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(2+) palmitate can be synthesized through the reaction of ferrous sulfate with palmitic acid in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving ferrous sulfate in water, adding palmitic acid dissolved in an organic solvent, and then adding the base to precipitate the this compound. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or large-scale batch reactors. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Iron(2+) palmitate undergoes various chemical reactions, including:
Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.
Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.
Substitution: The palmitate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various organic or inorganic ligands under controlled conditions.
Major Products Formed:
Oxidation: Iron(3+) palmitate.
Reduction: this compound (regenerated).
Substitution: New iron complexes with different ligands.
Applications De Recherche Scientifique
Iron(2+) palmitate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Studied for its role in iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of iron(2+) palmitate involves the release of iron(2+) ions, which can participate in various biochemical processes. Iron is essential for the transport of oxygen in the blood (as part of hemoglobin) and for cellular respiration (as part of cytochromes). The palmitate moiety helps in the solubilization and transport of iron in biological systems.
Molecular Targets and Pathways:
Hemoglobin: Iron(2+) is a key component of hemoglobin, facilitating oxygen transport.
Cytochromes: Iron(2+) is involved in the electron transport chain for cellular respiration.
Enzymes: Iron(2+) acts as a cofactor for various enzymes involved in metabolic processes.
Comparaison Avec Des Composés Similaires
Iron(2+) stearate: Another iron(2+) fatty acid salt with similar properties but derived from stearic acid.
Iron(2+) oleate: Derived from oleic acid, with different solubility and reactivity characteristics.
Iron(2+) acetate: A simpler iron(2+) salt with different applications and properties.
Uniqueness: Iron(2+) palmitate is unique due to its specific fatty acid component (palmitic acid), which imparts distinct solubility and reactivity properties. Its applications in both biological and industrial contexts make it a versatile compound for various research and practical uses.
Propriétés
Numéro CAS |
36215-91-5 |
|---|---|
Formule moléculaire |
C32H62FeO4 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
hexadecanoate;iron(2+) |
InChI |
InChI=1S/2C16H32O2.Fe/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*2-15H2,1H3,(H,17,18);/q;;+2/p-2 |
Clé InChI |
YNQVTHFOJBTQHC-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


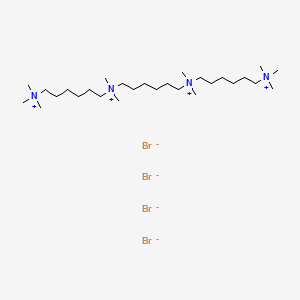
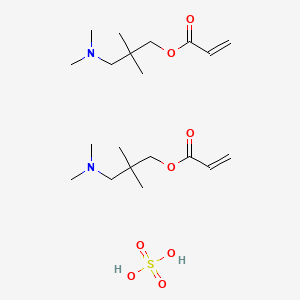


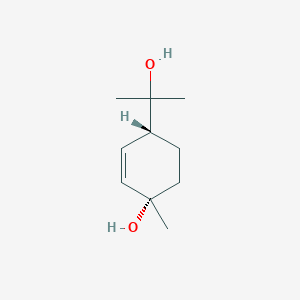
![N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide](/img/structure/B12676051.png)
